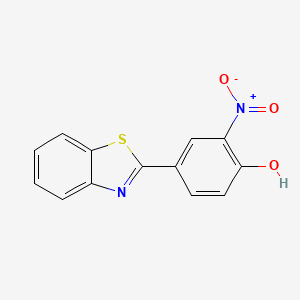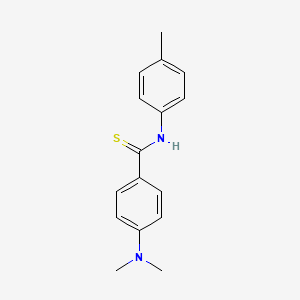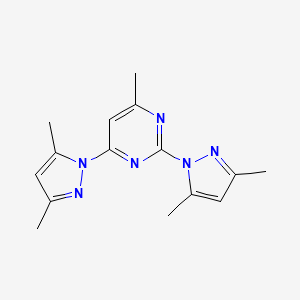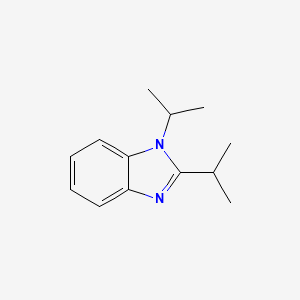
4-(1,3-benzothiazol-2-yl)-2-nitrophenol
描述
4-(1,3-benzothiazol-2-yl)-2-nitrophenol, also known as BNPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BNPT is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 296.28 g/mol.
作用机制
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-2-nitrophenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling. The inhibition of these enzymes may contribute to the anti-inflammatory and anti-cancer properties of 4-(1,3-benzothiazol-2-yl)-2-nitrophenol.
Biochemical and Physiological Effects:
4-(1,3-benzothiazol-2-yl)-2-nitrophenol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(1,3-benzothiazol-2-yl)-2-nitrophenol inhibits the growth of cancer cells and reduces the production of inflammatory mediators. In vivo studies have shown that 4-(1,3-benzothiazol-2-yl)-2-nitrophenol reduces the growth of tumors in animal models and reduces inflammation in animal models of arthritis. However, the effects of 4-(1,3-benzothiazol-2-yl)-2-nitrophenol on human health have not been fully studied, and more research is needed to determine its safety and efficacy.
实验室实验的优点和局限性
4-(1,3-benzothiazol-2-yl)-2-nitrophenol has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. 4-(1,3-benzothiazol-2-yl)-2-nitrophenol is also soluble in organic solvents, which makes it easy to handle in the lab. However, 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has some limitations for lab experiments. It is not very stable and can decompose over time, which can affect the accuracy of experimental results. 4-(1,3-benzothiazol-2-yl)-2-nitrophenol is also sensitive to light and temperature, which can affect its properties and stability.
未来方向
There are several future directions for the research on 4-(1,3-benzothiazol-2-yl)-2-nitrophenol. One direction is to study its potential as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to study its potential as a pesticide in agriculture. Additionally, more research is needed to determine the safety and efficacy of 4-(1,3-benzothiazol-2-yl)-2-nitrophenol in humans. Further studies are also needed to understand the mechanism of action of 4-(1,3-benzothiazol-2-yl)-2-nitrophenol and its effects on various enzymes and signaling pathways. Overall, 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has potential applications in various fields, and more research is needed to fully understand its properties and potential.
科学研究应用
4-(1,3-benzothiazol-2-yl)-2-nitrophenol has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has been shown to have anti-inflammatory and anti-cancer properties. 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment. In agriculture, 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has been used as a fungicide and insecticide due to its ability to inhibit the growth of fungi and insects. In materials science, 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has been used as a dye and as a precursor for the synthesis of other compounds.
属性
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S/c16-11-6-5-8(7-10(11)15(17)18)13-14-9-3-1-2-4-12(9)19-13/h1-7,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSUPDDEYFDPFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Benzothiazolyl)-2-nitrophenol | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-cyclohexen-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5694973.png)

![methyl 2-{[(2-fluorophenyl)amino]carbonyl}-3-nitrobenzoate](/img/structure/B5694987.png)
![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-benzylacetamide](/img/structure/B5694989.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-4-quinolinylacetamide](/img/structure/B5695000.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-3-furamide](/img/structure/B5695019.png)
![5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5695027.png)

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5695043.png)


